1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea

Hit discovery Chemical probe Screening library compound

1-(4-Fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea (CAS 1235319-​19-3) is a synthetic small molecule (molecular formula C11H11FN4O2, exact mass 250.23 g/mol) that belongs to the subclass of urea derivatives bearing a 1,2,4-oxadiazole heterocycle. Its structure features a terminal 4-fluorophenyl group linked via a urea bridge (–NH–C(=O)–NH–) to a methylene spacer, which is in turn connected to a 3-methyl-1,2,4-oxadiazol-5-yl ring.

Molecular Formula C11H11FN4O2
Molecular Weight 250.23 g/mol
CAS No. 1235319-19-3
Cat. No. B6448525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
CAS1235319-19-3
Molecular FormulaC11H11FN4O2
Molecular Weight250.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C11H11FN4O2/c1-7-14-10(18-16-7)6-13-11(17)15-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H2,13,15,17)
InChIKeyOCLYRHYJMKNNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea (CAS 1235319-19-3): Core Chemical Identity and Procurement Context


1-(4-Fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea (CAS 1235319-​19-3) is a synthetic small molecule (molecular formula C11H11FN4O2, exact mass 250.23 g/mol) that belongs to the subclass of urea derivatives bearing a 1,2,4-oxadiazole heterocycle . Its structure features a terminal 4-fluorophenyl group linked via a urea bridge (–NH–C(=O)–NH–) to a methylene spacer, which is in turn connected to a 3-methyl-1,2,4-oxadiazol-5-yl ring. The compound is catalogued in screening libraries such as the ZINC database (ZINC000347410508) [1] and the MolBiC bioactivity resource (CP0037646) [2], indicating its availability for high-throughput screening and early-stage probe discovery. No regulatory approvals, clinical data, or marketed products are associated with this specific compound; it represents a tool molecule for research use.

Why In-Class Urea-Oxadiazole Analogs Cannot Be Interchanged with 1-(4-Fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea for Research Selection


Minor structural modifications within the urea–1,2,4-oxadiazole scaffold can profoundly alter target-binding profiles, physicochemical properties, and selectivity landscapes. For example, shifting the fluorophenyl attachment from a direct urea nitrogen to a benzyl‑type methylene spacer (as in 1‑[(4‑fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea ) introduces additional rotatable bonds and alters the spatial orientation of the fluorophenyl pharmacophore, which is likely to affect molecular recognition. Similarly, N‑alkylation on the urea core, exemplified by Hit2Lead compound SC‑64492700 (N‑ethyl‑N'-(4-fluoro-3-methylphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea) , modifies hydrogen-bond donor/acceptor capacity and lipophilicity (clogP 1.82 versus the target compound's predicted clogP ~1.48). Without direct comparative data, treating any of these analogs as functionally interchangeable would represent an unjustified assumption. The evidence sections below provide the best currently available differentiation, while explicitly noting where data are absent.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea Versus Closest Structural Analogs


Essential Acknowledgment of Data Scarcity and Applicable Evidence Strength

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, Google Scholar, PatentScope, ChEMBL, BindingDB, PubChem, ZINC) as of 2026‑05‑05 failed to identify any study that reports quantitative biological activity data (e.g., IC₅₀, Ki, EC₅₀) for 1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea. Consequently, no head‑to‑head comparison or cross‑study comparable data can be provided for this compound against specific named analogs. MolBiC annotates several bioactivity records for this compound [1], but the underlying quantitative values are not publicly exposed in the interface accessible at the time of this analysis. The ZINC15 entry confirms the absence of any known activity in ChEMBL 20 [2], and SEA (Similarity Ensemble Approach) predictions suggest weak associations with targets such as dihydrofolate reductase and thymidylate synthase, solely on the basis of chemical similarity to known ligands – not experimental confirmation [2]. Therefore, the evidence strength for differential selection is currently classified as 'Supporting evidence' only.

Hit discovery Chemical probe Screening library compound

Physicochemical Property Differentiation: Target Compound vs. Closest Structural Analog

Calculated physicochemical parameters provide the only currently tractable differentiation between the target compound and its N‑ethyl‑substituted analog SC‑64492700 . The target compound (C11H11FN4O2, MW 250.23 g/mol) has one urea N–H hydrogen‑bond donor (HBD), four hydrogen‑bond acceptors (HBA), a topological polar surface area (tPSA) of ~75 Ų, and a predicted clogP of ~1.48. SC‑64492700 (C14H17FN4O2, MW 292.31 g/mol) has one HBD, four HBA, a tPSA of 71.3 Ų, and a measured clogP of 1.82 . The 0.34‑log‑unit higher lipophilicity of SC‑64492700, combined with the absence of a urea N‑H donor (due to N‑ethylation), may reduce aqueous solubility and alter hydrogen‑bonding patterns with biological targets. No experimental solubility or permeability data exist for either compound to confirm these computational differences.

Medicinal chemistry Drug-likeness Lead optimization

Scaffold‑Level Inference: Urea‑Linked 1,2,4‑Oxadiazoles in Soluble Epoxide Hydrolase (sEH) Inhibition

A patent (EP2278879 / WO2009131957) and subsequent research articles describe urea‑bearing 1,2,4‑oxadiazole derivatives as sEH inhibitors for treating conditions such as hypertension and pain [1][2]. Although the specific compound 1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is not explicitly disclosed in the exemplification of EP2278879, its pharmacophoric features (terminal fluorophenyl, urea central unit, methyl‑1,2,4‑oxadiazole) are broadly consistent with the general Markush formula [1]. Class‑representative compounds within this patent achieve sEH IC₅₀ values in the nanomolar range (e.g., ca. 5–50 nM for selected analogs). Without specific data, the target compound can only be considered potentially sEH‑active by class inference, not by demonstrated equivalence.

Soluble epoxide hydrolase Cardiovascular disease Pain

Research Application Scenarios for 1-(4-Fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea Based on Current Evidence


Screening Library Expansion for Soluble Epoxide Hydrolase (sEH) Hit Discovery

Given its structural concordance with the general Markush formula in EP2278879 [1], this compound can be rationally included in a focused screening set aimed at identifying novel sEH inhibitors. Its fluorophenyl-urea-oxadiazole architecture matches the key pharmacophoric elements associated with nanomolar sEH activity in the patent class, making it a suitable candidate for primary enzymatic screening (e.g., recombinant human sEH, fluorescent substrate assay). Because the specific compound has not yet been tested in this context, procurement should be coupled with a commitment to generate internal dose‑response data before drawing comparative conclusions.

Physicochemical Probe for Hydrogen‑Bonding SAR Studies

The target compound retains a free urea N–H donor, unlike its N‑ethyl analog SC‑64492700 [1]. This feature permits experimental investigation of the contribution of the urea hydrogen‑bond donor to target binding and physicochemical properties. Comparative solubility, logD, and permeability measurements against N‑alkylated analogs can elucidate the role of the urea N–H in molecular recognition, making the compound a valuable tool for medicinal chemistry optimization campaigns.

Negative Control or Inactive Probe for Off‑Target Selectivity Profiling

The ZINC15 SEA predictions suggest at best weak similarity to known ligands of dihydrofolate reductase and thymidylate synthase (maximum Tanimoto coefficients <0.42) [1]. If experimental testing confirms low or absent activity against these and other common off‑targets, the compound could serve as a baseline negative control in panel screening, helping to distinguish specific from non‑specific hits in assays that employ urea‑containing chemotypes.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.